molecular formula C11H14N2O B1149212 Alline CAS No. 101053-34-3

Alline

Cat. No.: B1149212
CAS No.: 101053-34-3
M. Wt: 190.24 g/mol
InChI Key: CBQYNPHHHJTCJS-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alline is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in several biochemical processes and its utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alline typically involves the use of specific reagents and conditions to ensure the desired chemical structure is achieved. Common synthetic routes include:

    Oxidation of Alkenes: This method involves the oxidation of alkenes to form this compound.

    Hydration of Alkynes: Another method involves the hydration of alkynes, where water is added to the triple bond of an alkyne to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Alline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).

Major Products

Comparison with Similar Compounds

Alline can be compared with other similar compounds to highlight its uniqueness:

Uniqueness

This compound’s unique chemical structure and reactivity make it distinct from these similar compounds. Its ability to participate in a wide range of chemical reactions and its diverse applications in various scientific fields underscore its importance.

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable subject of study and application in scientific research.

Properties

CAS No.

101053-34-3

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(3aS,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-ol

InChI

InChI=1S/C11H14N2O/c1-13-7-6-11(14)8-4-2-3-5-9(8)12-10(11)13/h2-5,10,12,14H,6-7H2,1H3/t10-,11+/m0/s1

InChI Key

CBQYNPHHHJTCJS-WDEREUQCSA-N

SMILES

CN1CCC2(C1NC3=CC=CC=C32)O

Isomeric SMILES

CN1CC[C@@]2([C@H]1NC3=CC=CC=C32)O

Canonical SMILES

CN1CCC2(C1NC3=CC=CC=C32)O

Synonyms

Pyrrolo[2,3-b]indol-3a(1H)-ol,2,3,8,8a-tetrahydro-1-Methyl-, (3aR,8aS)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.